molecular formula C11H11NO4S B183986 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-96-7

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B183986
CAS RN: 72678-96-7
M. Wt: 253.28 g/mol
InChI Key: XFGXAJCIOOXIGL-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule that contains a benzodioxol group and a thiazolidine group . Benzodioxol is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Thiazolidine is a heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a benzodioxol group (a benzene ring fused to a 1,3-dioxol ring) and a thiazolidine group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), attached to a carboxylic acid group .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The benzodioxol group could potentially make the compound somewhat lipophilic (fat-soluble) .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Approaches : Novel synthetic routes have been explored for related thiazolidinone derivatives, demonstrating their utility in creating various pharmacologically active compounds. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showed the potential for these compounds in drug development, providing a foundation for further exploration of similar compounds like 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (Issac & Tierney, 1996).

Pharmacological Potential

  • Biological Activities : A review of 1,3-thiazolidin-4-one derivatives, including their synthesis and green methodologies, underscores their significant biological potential. These compounds have been recognized for their roles in pharmaceuticals, demonstrating activities against various diseases. This suggests that derivatives like 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid could also possess noteworthy pharmacological applications (Santos, Jones Junior, & Silva, 2018).

Antioxidant and Anti-inflammatory Agents

  • Development of Therapeutic Agents : Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents, suggesting a route for the development of novel therapeutic agents. This indicates the possible utility of structurally related compounds like 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid in creating new treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Synthetic Utilities and Methodologies

  • Versatile Synthetic Scaffolds : The review on synthetic utilities of related compounds emphasizes their role in the synthesis of various biologically active molecules, providing a template for developing new pharmaceuticals. This suggests that compounds within the same family, including 2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, can be valuable for their synthetic versatility and potential in medicinal chemistry (Ibrahim, 2011).

Safety And Hazards

The safety and hazards of a compound would depend on various factors, including its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXAJCIOOXIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373428
Record name 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

72678-96-7
Record name 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72678-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72678-96-7
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